molecular formula C10H11BrO3 B1330757 (2-Bromo-4,6-dimethylphenoxy)acetic acid CAS No. 38206-98-3

(2-Bromo-4,6-dimethylphenoxy)acetic acid

Cat. No. B1330757
CAS RN: 38206-98-3
M. Wt: 259.1 g/mol
InChI Key: XISIDZGSQIHSIK-UHFFFAOYSA-N
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Description

“(2-Bromo-4,6-dimethylphenoxy)acetic acid” is a chemical compound with the CAS Number: 38206-98-3 . It has a molecular weight of 259.1 and its IUPAC name is (2-bromo-4,6-dimethylphenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI Code of “(2-Bromo-4,6-dimethylphenoxy)acetic acid” is 1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Bromo-4,6-dimethylphenoxy)acetic acid” is a solid at room temperature . It has a molecular weight of 259.1 .

Scientific Research Applications

  • Metabolic Pathways Study :

    • A study conducted by Carmo et al. (2005) explored the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug. The research found that oxidative deamination of 2C-B leads to the formation of metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid, which is structurally similar to (2-Bromo-4,6-dimethylphenoxy)acetic acid. This research is significant for understanding the metabolic processing of related compounds in various species, including humans (Carmo et al., 2005).
  • Synthesis and Biological Activity Study :

    • Aziz‐ur‐Rehman et al. (2014) synthesized molecules using 2,4-Dimethylphenol as a precursor, which led to the creation of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides. These molecules were evaluated for their antibacterial and anti-enzymatic activities. This type of research contributes to the development of new compounds with potential pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).
  • Arylation of Unprotected Halonucleosides :

    • Research by Western et al. (2003) on the aqueous-phase modification of unprotected halonucleosides using a catalyst derived from tris(3-sulfonatophenyl)phosphine and palladium acetate provides insights into new methodologies for halonucleoside arylation. This has implications in the synthesis of pharmaceutically active compounds and oligonucleotide probes, where compounds like (2-Bromo-4,6-dimethylphenoxy)acetic acid can be relevant (Western et al., 2003).
  • Nucleophilic Substitution Studies :

    • Research by Maizlish et al. (2002) on the nucleophilic substitution in 4-Bromo-5-nitrophthalodinitrile, including the synthesis of substituted copper phthalocyanines, highlights the relevance of halogenated compounds in creating new materials with unique properties. This type of research can guide the synthesis of novel materials using compounds like (2-Bromo-4,6-dimethylphenoxy)acetic acid (Maizlish et al., 2002).
  • Pharmacological Profile Studies :

    • Laufer et al. (1994) investigated the pharmacological profile of a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase. While this study does not directly involve (2-Bromo-4,6-dimethylphenoxy)acetic acid, it provides a framework for understanding how structurally similar compounds can be investigated for their therapeutic potential (Laufer et al., 1994).

Safety And Hazards

The safety data sheet for “(2-Bromo-4,6-dimethylphenoxy)acetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn when handling this compound . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIDZGSQIHSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345085
Record name (2-Bromo-4,6-dimethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4,6-dimethylphenoxy)acetic acid

CAS RN

38206-98-3
Record name (2-Bromo-4,6-dimethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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